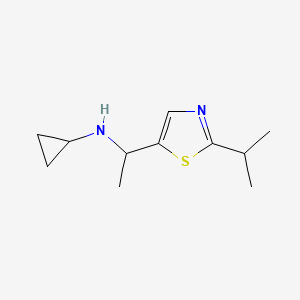
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
One common synthetic route includes the reaction of 2-isopropylthiazole with an appropriate alkylating agent to introduce the ethyl group, followed by the addition of cyclopropanamine under suitable conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the thiazole ring.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the activity of biological molecules . The compound may modulate biochemical pathways by activating or inhibiting specific enzymes, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
N-(1-(2-isopropylthiazol-5-yl)ethyl)cyclopropanamine can be compared with other similar compounds, such as:
N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine: This compound also contains a thiazole ring but differs in the substitution pattern on the ring.
N-(1-(1-cyclopropyl-1H-imidazol-2-yl)ethyl)cyclopropanamine: This compound features an imidazole ring instead of a thiazole ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18N2S |
|---|---|
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
N-[1-(2-propan-2-yl-1,3-thiazol-5-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H18N2S/c1-7(2)11-12-6-10(14-11)8(3)13-9-4-5-9/h6-9,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
YCZJEIGMCBSBRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(S1)C(C)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


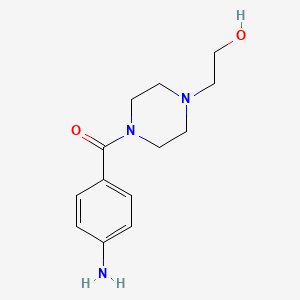


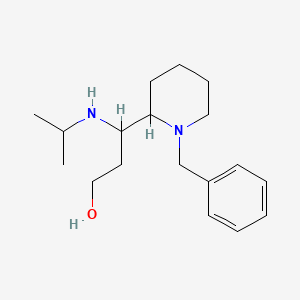
![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
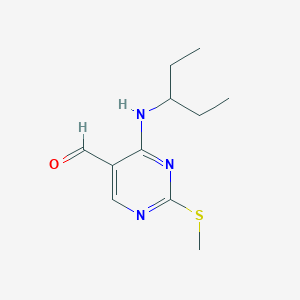
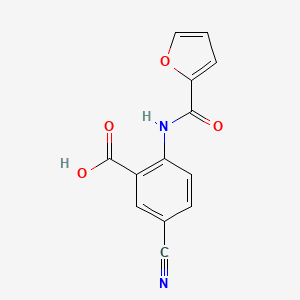
![Ethyl 6-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13965931.png)
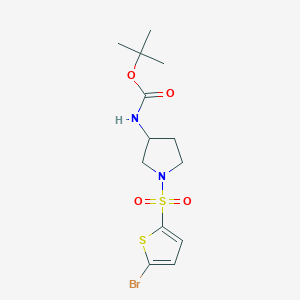
![1H-Azireno[2,3-a]indolizine](/img/structure/B13965940.png)
![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13965946.png)
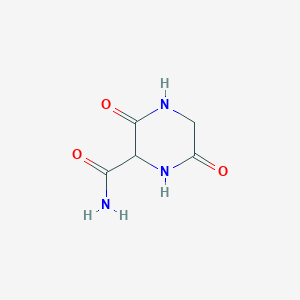
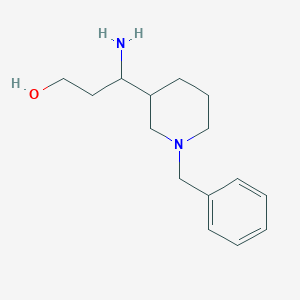
![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
